8-Amino-2'-deoxyinosine

DNA triplex stabilisation Molecular dynamics Modified nucleoside thermodynamics

8‑Amino‑2′‑deoxyinosine (8AI; CAS 364337‑82‑6) is a synthetically modified purine 2′‑deoxynucleoside that carries an exocyclic amino group at the 8‑position of the hypoxanthine base [REFS‑1]. First synthesised and incorporated into DNA by Cubero et al., the compound belongs to the class of 8‑aminopurine nucleosides that are investigated for their ability to alter Watson–Crick and Hoogsteen hydrogen‑bonding patterns in duplex and triplex nucleic acid structures [REFS‑1][REFS‑2].

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 364337-82-6
Cat. No. B8539220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-2'-deoxyinosine
CAS364337-82-6
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)NC=N3)N=C2N)CO)O
InChIInChI=1S/C10H13N5O4/c11-10-14-7-8(12-3-13-9(7)18)15(10)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H2,11,14)(H,12,13,18)/t4-,5+,6+/m0/s1
InChIKeyYRWQBLJQYFNKRW-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 8-Amino-2′-deoxyinosine (CAS 364337-82-6) and How It Fits into Modified-Nucleoside Procurement


8‑Amino‑2′‑deoxyinosine (8AI; CAS 364337‑82‑6) is a synthetically modified purine 2′‑deoxynucleoside that carries an exocyclic amino group at the 8‑position of the hypoxanthine base [REFS‑1]. First synthesised and incorporated into DNA by Cubero et al., the compound belongs to the class of 8‑aminopurine nucleosides that are investigated for their ability to alter Watson–Crick and Hoogsteen hydrogen‑bonding patterns in duplex and triplex nucleic acid structures [REFS‑1][REFS‑2]. Because the 8‑NH₂ substituent simultaneously destabilises canonical duplex pairing while stabilising triplex and parallel‑stranded architectures, 8AI cannot be treated as a simple “universal‑base” substitute for 2′‑deoxyinosine; its behaviour is context‑dependent and quantitatively distinct [REFS‑3].

Why 2′-Deoxyinosine or 8‑Amino‑2′-deoxyadenosine Cannot Substitute for 8‑Amino‑2′-deoxyinosine in Procurement


2′‑Deoxyinosine (dI) is widely used as a promiscuous “universal” base, but it lacks the 8‑NH₂ group that drives Hoogsteen‑face recognition and triplex stabilisation [REFS‑1]. 8‑Amino‑2′‑deoxyadenosine (8‑NH₂‑dA) shares the 8‑amino substitution yet bears an adenine Watson–Crick face, which imposes a different pairing code than the hypoxanthine face of 8AI [REFS‑2]. Consequently, neither dI nor 8‑NH₂‑dA reproduces the signature property of 8AI—simultaneous duplex‑destabilisation and triplex‑stabilisation—nor the orthogonal behaviour in vivo that has been documented for 8‑amino‑deoxyinosines [REFS‑3]. Procurement of a generic inosine or 8‑aminoadenine analogue will therefore alter the thermodynamic and biological outcome in a manner that cannot be compensated by adjusting oligonucleotide concentration or salt conditions.

Quantitative Differentiation Evidence: 8‑Amino‑2′-deoxyinosine Versus Closest Analogues


Triplex Versus Duplex Thermodynamic Selectivity: 8AI Compared with 2′-Deoxyinosine

MD/TI free‑energy calculations on the sequence d(GAGGXTCCAG) predict that the mutation I→8AI destabilises the duplex by +3.0 ± 0.8 kcal mol⁻¹ but stabilises the antiparallel triplex by –2.5 ± 0.7 kcal mol⁻¹ (more negative ΔΔG indicates greater stabilisation of the folded state) [REFS‑1]. Thus, the same chemical modification exerts opposite thermodynamic effects depending on the nucleic‑acid architecture, a behaviour that is not observed for the parent 2′‑deoxyinosine.

DNA triplex stabilisation Molecular dynamics Modified nucleoside thermodynamics

Parallel‑Stranded Duplex Stabilisation by 8‑Amino‑Substitution in 8AI

When 2′‑deoxyinosine in a parallel‑stranded duplex (sequence d-GAGGXTCCT) is replaced by 8‑amino‑2′‑deoxyinosine, the experimental melting temperature rises from 38 °C (X = I) to 56 °C (X = 8AI), representing a ΔTm of +18 °C under identical buffer conditions [REFS‑1]. This effect is attributed to an extra Hoogsteen hydrogen bond donated by the 8‑NH₂ group.

Parallel-stranded DNA Hoogsteen base pairing DNA nanotechnology

Biological Orthogonality in Cellular DNA: 8‑Amino‑2′-deoxyinosine Versus Canonical Bases

In an in‑vivo assay measuring mispairing with natural DNA bases, 8‑amino‑2′‑deoxyinosine (8‑NH₂‑dI) ranked among the three most biologically orthogonal nucleosides tested, exhibiting minimal recognition or incorporation opposite canonical A, T, G, or C [REFS‑1]. By contrast, 8‑oxo‑deoxyinosine and 8‑oxo‑deoxyadenosine showed significant cross‑pairing, and the d‑isoCMe:d‑isoG artificial pair displayed higher Tm values but greater biological crosstalk. The orthogonal character of 8AI is independent of the methyl group at N1, as 1‑Me‑8‑NH₂‑dI demonstrated similar orthogonality.

Synthetic biology Orthogonal genetic systems In vivo base pairing

Synthetic Yield Advantage: Enzymatic Route to 8AI Versus Multi‑Step Chemical Bromination

8AI is obtained in 99 % isolated yield by enzymatic deamination of 8‑amino‑2′‑deoxyadenosine using adenosine deaminase (calf intestinal mucosa) at 37 °C for 72 h [REFS‑1]. Traditional bromination‑azidation‑reduction routes to 8‑amino‑inosine derivatives are unsuccessful on 2′‑deoxy substrates and require conditions deemed too harsh for 2′‑deoxynucleosides [REFS‑1]. This enzymatic step saves at least three synthetic transformations and eliminates hazardous azide intermediates.

Nucleoside synthesis Enzymatic deamination Process chemistry

Procurement‑Guided Application Scenarios for 8‑Amino‑2′-deoxyinosine Based on Verified Evidence


Antigene Oligonucleotides Requiring Triplex‑Selective Stabilisation Without Duplex‑Affinity Gain

Designs that incorporate 8AI at central positions of a triplex‑forming oligonucleotide can exploit the –2.5 kcal mol⁻¹ stabilisation predicted for triplex folding while simultaneously avoiding the +3.0 kcal mol⁻¹ duplex penalty that would accompany a G or 2‑aminopurine modification [REFS‑1]. This differential action is particularly valuable when the therapeutic target is a purine‑rich duplex region where off‑target duplex binding must be minimised.

Parallel‑Stranded DNA Constructs for Nanostructure Self‑Assembly

The +18 °C gain in Tm observed for parallel‑stranded duplexes containing 8AI versus dI enables the construction of stable parallel‑helix motifs under near‑physiological ionic conditions [REFS‑2]. Procurement of 8AI is therefore indicated for DNA‑origami or DNA‑tile projects that require parallel‑strand junctions with melting temperatures above 50 °C.

Orthogonal Genetic Alphabets for Semi‑Synthetic Organisms

8AI was identified among the top three most orthogonal nucleosides in a cellular screen, pairing with N8‑8‑aza‑9‑deaza‑dG while escaping recognition by the host replication and repair machinery [REFS‑3]. This evidence supports the procurement of 8AI for the construction of expanded genetic codes where minimal cross‑talk with natural bases is paramount.

Large‑Scale Oligonucleotide Synthesis Requiring a High‑Yielding Phosphoramidite Precursor

The near‑quantitative enzymatic synthesis of 8AI from 8‑amino‑2′‑deoxyadenosine, coupled with the established DMT‑ibu protection protocol that yields the 5′‑O‑DMT‑N8‑isobutyryl‑phosphoramidite, provides a reliable supply chain for automated solid‑phase oligonucleotide synthesis [REFS‑1]. Users procuring 8AI for this purpose should request batch‑specific NMR and MS data confirming the absence of residual deaminase or deprotected side‑products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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